molecular formula C26H26N4O3S B2894826 N-[2-(1H-benzimidazol-2-yl)phenyl]-4-(4-methylpiperidin-1-yl)sulfonylbenzamide CAS No. 683762-57-4

N-[2-(1H-benzimidazol-2-yl)phenyl]-4-(4-methylpiperidin-1-yl)sulfonylbenzamide

Cat. No. B2894826
CAS RN: 683762-57-4
M. Wt: 474.58
InChI Key: BZZFAWKZNCXNJM-UHFFFAOYSA-N
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Description

The compound “N-[2-(1H-benzimidazol-2-yl)phenyl]-4-(4-methylpiperidin-1-yl)sulfonylbenzamide” is a complex organic molecule that contains several functional groups, including a benzimidazole, a phenyl group, a sulfonyl group, and a piperidine ring .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups around the central benzene ring. The benzimidazole would likely be planar due to the conjugated double bonds, while the piperidine ring could adopt a chair or boat conformation .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the electron-donating and electron-withdrawing properties of its functional groups. For example, the benzimidazole and sulfonyl groups are electron-withdrawing, which could make the benzene ring more susceptible to electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the sulfonyl group could increase its acidity, while the benzimidazole and piperidine rings could contribute to its lipophilicity .

Scientific Research Applications

Synthesis and Electrophysiological Activity

Research has explored the synthesis of compounds with structures similar to N-[2-(1H-benzimidazol-2-yl)phenyl]-4-(4-methylpiperidin-1-yl)sulfonylbenzamide, investigating their cardiac electrophysiological activity. These compounds were evaluated for their potential as selective class III electrophysiological agents, comparable to sematilide, suggesting their potential application in addressing arrhythmias (Morgan et al., 1990).

Antiviral Effects

Another study compared the antiviral effects of substituted benzimidazoles, including compounds structurally related to N-[2-(1H-benzimidazol-2-yl)phenyl]-4-(4-methylpiperidin-1-yl)sulfonylbenzamide, demonstrating substantial activity against enteroviruses. This suggests its utility in developing antiviral therapeutics (Herrmann, Herrmann, & Delong, 1981).

Material Science Applications

In material science, the focus has been on synthesizing novel polymers with components like those found in N-[2-(1H-benzimidazol-2-yl)phenyl]-4-(4-methylpiperidin-1-yl)sulfonylbenzamide. Studies have developed new polyimides for applications requiring thermal stability, suggesting the compound's relevance in creating advanced materials (Mehdipour‐Ataei, Sarrafi, & Hatami, 2004).

Antimicrobial Activity

Research into sulfonamides and benzimidazole derivatives has shown promising antimicrobial activities. This includes exploring the efficacy of these compounds against various pathogens, indicating the potential of N-[2-(1H-benzimidazol-2-yl)phenyl]-4-(4-methylpiperidin-1-yl)sulfonylbenzamide in antimicrobial applications (Krátký, Vinšová, Volková, Buchta, Trejtnar, & Stolaříková, 2012).

Fungicidal and Antioxidant Properties

Further studies have investigated the fungicidal and antioxidant properties of benzimidazole derivatives, suggesting their potential in agricultural and pharmaceutical applications. This underscores the diverse applications of compounds structurally similar to N-[2-(1H-benzimidazol-2-yl)phenyl]-4-(4-methylpiperidin-1-yl)sulfonylbenzamide in protecting plants and enhancing health (Pilyugin et al., 2008).

Future Directions

The future research directions for this compound would likely depend on its biological activity. If it shows promising activity in preliminary studies, it could be further optimized and evaluated in preclinical and clinical trials .

properties

IUPAC Name

N-[2-(1H-benzimidazol-2-yl)phenyl]-4-(4-methylpiperidin-1-yl)sulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N4O3S/c1-18-14-16-30(17-15-18)34(32,33)20-12-10-19(11-13-20)26(31)29-22-7-3-2-6-21(22)25-27-23-8-4-5-9-24(23)28-25/h2-13,18H,14-17H2,1H3,(H,27,28)(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZZFAWKZNCXNJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3C4=NC5=CC=CC=C5N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(1H-benzimidazol-2-yl)phenyl]-4-(4-methylpiperidin-1-yl)sulfonylbenzamide

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